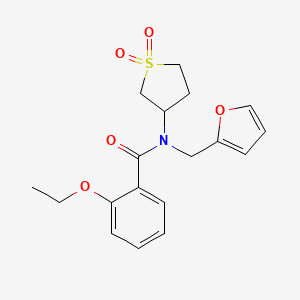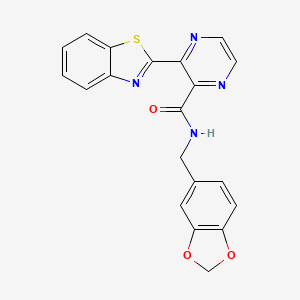![molecular formula C18H11Cl2N3O2S B12129629 (5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129629.png)
(5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5Z)-5-(3,4-dichlorobenzylidène)-2-(2-méthoxyphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” est un composé organique complexe doté d'une structure unique. Analysons son nom :
- Le
(5Z)indique la géométrie de la double liaison (configuration Z). - Les substituants comprennent un groupe 3,4-dichlorobenzylidène et un groupe 2-méthoxyphényle.
- Le noyau thiazolo[3,2-b][1,2,4]triazol-6(5H)-one contient des cycles hétérocycliques fusionnés.
Méthodes De Préparation
Voies de synthèse : Plusieurs voies de synthèse existent pour ce composé, mais l'une des approches courantes implique la condensation de précurseurs appropriés. Par exemple :
Condensation des cycles thiazole et triazole : Les cycles thiazole et triazole peuvent être synthétisés séparément puis condensés pour former la structure principale.
Alkylation et arylation subséquentes : La structure principale est ensuite fonctionnalisée par l'introduction des groupes 3,4-dichlorobenzylidène et 2-méthoxyphényle.
Production industrielle : La production à l'échelle industrielle implique généralement des méthodes efficaces et évolutives. Celles-ci peuvent comprendre :
Synthèse en plusieurs étapes : Réactions séquentielles pour construire la structure complexe.
Processus catalytiques : Utilisation de catalyseurs pour améliorer le rendement et la sélectivité.
Analyse Des Réactions Chimiques
Réactions :
Oxydation : Le composé peut subir une oxydation au niveau du soufre du thiazole ou d'autres groupes fonctionnels.
Réduction : Réduction de la double liaison ou d'autres groupes.
Substitution : Les substituants peuvent être modifiés par substitution nucléophile ou électrophile.
Oxydation : Agents oxydants comme le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂).
Réduction : Agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).
Substitution : Divers réactifs en fonction du type de réaction spécifique.
Principaux produits : Les produits dépendent des conditions de réaction spécifiques. Les produits potentiels comprennent :
- Groupes fonctionnels modifiés (par exemple, dérivés hydroxylés, aminés ou halogénés).
- Régioisomères dus à la substitution à différentes positions.
4. Applications de la recherche scientifique
Ce composé trouve des applications dans divers domaines :
Médecine : Étudié pour ses activités pharmacologiques potentielles (par exemple, effets antimicrobiens, anticancéreux ou anti-inflammatoires).
Chimie : Utilisé comme élément constitutif en synthèse organique.
Science des matériaux : Exploré pour ses propriétés optiques ou électroniques.
5. Mécanisme d'action
Le mécanisme exact reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles moléculaires spécifiques (par exemple, enzymes, récepteurs) ou une modulation des voies cellulaires.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, anticancer, or anti-inflammatory effects).
Chemistry: Used as a building block in organic synthesis.
Materials Science: Explored for its optical or electronic properties.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
S'il n'y a pas d'analogues directs, nous pouvons le comparer à des dérivés thiazole ou triazole apparentés. Les composés notables comprennent :
- Thiazolylbenzothiazoles
- Triazolothiadiazoles
N'oubliez pas que des études supplémentaires sont nécessaires pour comprendre pleinement le potentiel et la singularité du composé.
: Reference: Example reference
Propriétés
Formule moléculaire |
C18H11Cl2N3O2S |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H11Cl2N3O2S/c1-25-14-5-3-2-4-11(14)16-21-18-23(22-16)17(24)15(26-18)9-10-6-7-12(19)13(20)8-10/h2-9H,1H3/b15-9- |
Clé InChI |
GLYHLKWZOHSOKA-DHDCSXOGSA-N |
SMILES isomérique |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=N2 |
SMILES canonique |
COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129551.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12129554.png)

![12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12129575.png)
![5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129576.png)
![(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12129579.png)
![methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12129581.png)

![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129584.png)
![6-[(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12129599.png)


![propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12129617.png)
